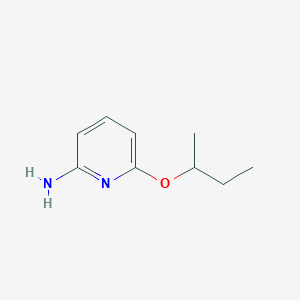
6-(Butan-2-yloxy)pyridin-2-amine
Overview
Description
Scientific Research Applications
Pharmaceutical Research: Anti-Tubercular Agents
In pharmaceutical research, the pyridin-2-yloxy moiety, which is part of the 6-(Butan-2-yloxy)pyridin-2-amine structure, has been incorporated into compounds designed as potential anti-tubercular agents . These compounds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The derivatives have shown significant inhibitory concentrations, indicating their potential as new therapeutic options for this global health concern .
Medicinal Chemistry: Drug Development
The structural flexibility of 6-(Butan-2-yloxy)pyridin-2-amine allows for its use in medicinal chemistry for the development of new drugs. Its derivatives can be designed to interact with various biological targets, aiding in the discovery of novel therapeutic agents. The compound’s ability to be modified makes it a valuable scaffold in drug design, contributing to the synthesis of molecules with desired biological activities.
Biochemistry: Enzyme Inhibition
In biochemistry, 6-(Butan-2-yloxy)pyridin-2-amine and its derivatives can act as enzyme inhibitors. By binding to the active sites of enzymes, these compounds can modulate biochemical pathways, which is crucial for understanding disease mechanisms and developing targeted treatments. This application is particularly relevant in the study of metabolic diseases and cancer.
Chemical Synthesis: Building Blocks
The compound serves as a versatile building block in chemical synthesis. Its reactive sites enable it to undergo various chemical reactions, forming complex molecules with diverse functionalities. This characteristic is essential for synthesizing new compounds for material science, nanotechnology, and other research areas.
Analytical Chemistry: Chromatography Standards
6-(Butan-2-yloxy)pyridin-2-amine: can be used as a standard in analytical techniques like chromatography. Its well-defined chemical properties allow for its use in calibrating instruments and validating analytical methods, ensuring the accuracy and reliability of chemical analyses in research and industry.
Material Science: Organic Electronics
In material science, derivatives of 6-(Butan-2-yloxy)pyridin-2-amine are being investigated for their potential in organic electronics. Their electronic properties can be tuned for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), contributing to the development of flexible and lightweight electronic devices.
Environmental Science: Pollutant Degradation
Lastly, in environmental science, research into 6-(Butan-2-yloxy)pyridin-2-amine derivatives is ongoing to develop catalysts for pollutant degradation. These compounds could play a role in breaking down environmental contaminants, aiding in the remediation of polluted sites and the protection of ecosystems.
Mechanism of Action
Target of Action
The primary targets of a compound are usually proteins such as enzymes or receptors that the compound binds to, initiating a biochemical reaction. For example, a compound might target a specific kinase enzyme that plays a crucial role in cell division .
Mode of Action
This refers to how the compound interacts with its target. It could inhibit the target’s activity, enhance it, or modify it in some other way. The compound’s structure often plays a key role in its mode of action .
Biochemical Pathways
The compound’s interaction with its target will affect certain biochemical pathways. These are a series of chemical reactions that occur within a cell, and the compound’s action can either inhibit or stimulate these reactions.
Pharmacokinetics
This involves the study of how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can greatly affect the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action can vary widely, depending on the specific biochemical pathways it affects. This could range from inducing cell death in cancer cells to reducing inflammation .
Action Environment
Various environmental factors can influence the compound’s action, efficacy, and stability. These can include the pH level of the environment, the presence of other compounds or drugs, and the temperature .
properties
IUPAC Name |
6-butan-2-yloxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-3-7(2)12-9-6-4-5-8(10)11-9/h4-7H,3H2,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWQSAAAXRKJBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1449146.png)
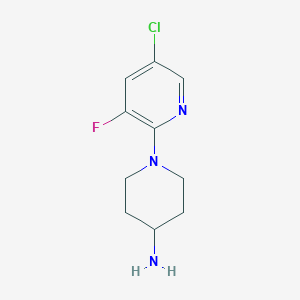

![1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1449150.png)
![1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one](/img/structure/B1449151.png)
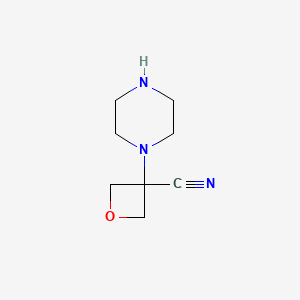
amine](/img/structure/B1449154.png)
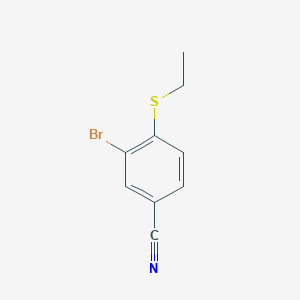

![7-Bromo-3H-pyrido[3,4-d]pyridazin-4-one](/img/structure/B1449159.png)

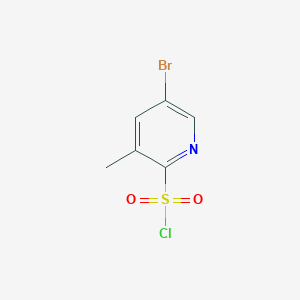
![4-[1-(Aminomethyl)cyclobutyl]oxan-4-ol](/img/structure/B1449165.png)
